N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-15(17)20-13-8-6-12(7-9-13)18-14(19)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTIPFIEVHQPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230475 | |
| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448199-08-4 | |
| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448199-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(Difluoromethyl)thio]phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-[(Difluoromethyl)sulfanyl]aniline
The difluoromethyl sulfanyl group is introduced via copper-catalyzed reactions between arenediazonium salts and sodium difluoromethanesulfinate (HCF₂SO₂Na).
Procedure :
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Diazotization : Treat 4-aminothiophenol with NaNO₂ and HBF₄ in aqueous HCl at 0–5°C to form the diazonium salt.
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Copper-Mediated Sulfanylation : React the diazonium salt with HCF₂SO₂Na in acetonitrile at room temperature, catalyzed by CuTc (copper thiophene carboxylate). This yields 4-[(difluoromethyl)sulfanyl]thiophenol.
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Nitro Reduction : Reduce the intermediate nitro compound (if present) using H₂/Pd-C or NaBH₄ to obtain 4-[(difluoromethyl)sulfanyl]aniline.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HBF₄, 0–5°C | 85–90 |
| Sulfanylation | HCF₂SO₂Na, CuTc, rt, 30 min | 70–75 |
| Reduction | NaBH₄, MeOH, reflux | 90–95 |
This method avoids harsh conditions, preserving the integrity of the difluoromethyl group.
Acetamide Formation via Acylation
The aniline intermediate is acylated with phenylacetyl chloride under basic conditions.
Procedure :
-
Base Activation : Dissolve 4-[(difluoromethyl)sulfanyl]aniline in DCM or ethanol, add triethylamine (1.2 eq) to scavenge HCl.
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Acylation : Slowly add phenylacetyl chloride (1.1 eq) at 0°C, then warm to room temperature and stir for 4–6 hours.
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Workup : Extract with DCM, wash with brine, and purify via flash chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM or ethanol |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
Heating to 40°C improves conversion but risks decomposition of the sulfanyl group.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
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CuTc : Superior to CuI or CuBr in sulfanylation, minimizing side products.
-
Triethylamine vs. Pyridine : Triethylamine affords faster reaction kinetics.
Analytical Characterization
-
NMR : ¹⁹F NMR confirms the -SCF₂H group (δ = -40 to -45 ppm).
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HPLC : Purity >98% achieved via reverse-phase chromatography.
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Mass Spectrometry : ESI-MS ([M+H]⁺ = 331.4) matches theoretical values.
Challenges in Synthesis
-
Stability of Intermediates : The difluoromethyl sulfanyl group is prone to oxidation; inert atmospheres (N₂/Ar) are essential.
-
Purification : Silica gel chromatography may degrade the product; alternative adsorbents (e.g., alumina) are recommended.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Copper-Mediated | High regioselectivity | Requires diazonium salts |
| Radical Sulfanylation | Mild conditions | Lower yields (50–60%) |
| Direct Acylation | One-pot simplicity | Competing side reactions |
Copper-mediated routes balance yield and scalability, making them industrially viable .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the difluoromethyl group or other functional groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and strong acids or bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified difluoromethyl groups or reduced phenylacetamide derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide have shown promising results in inhibiting cancer cell proliferation in various models.
- Case Study : A derivative demonstrated selective inhibition of FLT3-ITD-positive acute myeloid leukemia cells, showcasing the compound's ability to induce apoptosis and arrest the cell cycle .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.62 μg/mL |
| This compound | Pseudomonas aeruginosa | 0.69 μg/mL |
These results indicate that the compound may serve as a lead structure for developing new antibacterial agents.
Biological Research Applications
1. Molecular Docking Studies
Molecular docking studies have been employed to explore the interaction of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and predict its affinity for specific enzymes or receptors.
2. Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition, particularly in pathways relevant to cancer and microbial resistance.
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| FLT3 Kinase | Competitive Inhibition | |
| Bacterial Enzymes | Non-competitive Inhibition |
Material Science Applications
Beyond biological applications, this compound can be explored in material science due to its unique chemical properties.
1. Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials, particularly those requiring specific electronic or optical properties due to its aromatic and fluorinated groups.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide with key analogs, highlighting structural variations and their implications:
Key Structural and Functional Differences
Sulfur Linkage and Fluorination: The target compound’s -S-CHF₂ group provides moderate electron withdrawal compared to -CF₃ () but greater stability than -S-CH₃ (). The difluoromethyl group balances lipophilicity (LogP ~3.2) and metabolic resistance to oxidation .
Heterocyclic vs. Phenyl Cores: Pyridine () and thienopyrimidine () cores introduce planar aromatic systems, favoring π-π stacking with biological targets. The target compound’s simpler phenyl backbone may reduce steric hindrance, improving membrane permeability .
Biological Activity: Tozasertib () demonstrates antineoplastic activity via kinase inhibition, attributed to its pyrimidinyl-sulfanyl and piperazinyl groups. The target compound lacks these motifs, suggesting divergent applications .
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s -S-CHF₂ group may improve aqueous solubility compared to -CF₃ analogs (e.g., ) due to reduced hydrophobicity.
- Metabolic Stability : Sulfur oxidation is a common metabolic pathway; however, -CHF₂ may resist enzymatic degradation better than -CH₃ () .
- Bioavailability: Simpler substituents (e.g., absence of chlorine or cyano groups) could reduce off-target interactions, as seen in ’s chlorophenyl derivative .
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the difluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group is believed to enhance binding affinity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Research has indicated that derivatives of phenylacetamide, including those similar to this compound, exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds demonstrate potent activity against prostate carcinoma (PC3) cells, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | PC3 | TBD | |
| Imatinib | PC3 | 40 | |
| Compound 2b | MCF-7 | 52 | |
| Compound 2c | MCF-7 | 100 |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The difluoromethyl sulfanyl moiety may play a crucial role in enhancing the antibacterial activity of these compounds .
Case Studies and Research Findings
- Anticancer Efficacy : A study focusing on phenylacetamide derivatives revealed that compounds with specific substituents exhibited higher cytotoxicity against cancer cell lines compared to standard treatments like imatinib. The presence of electron-withdrawing groups such as difluoromethyl significantly improved the anticancer potential .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of similar compounds against various bacterial strains, demonstrating significant inhibition at low concentrations (MIC values ranging from 12.5 to 25 μg/mL) for certain derivatives .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications at the para position of the phenyl ring significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy against targeted diseases .
Q & A
Q. Q1. What are the recommended synthetic pathways for N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-phenylacetamide, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves refluxing equimolar amounts of precursor molecules (e.g., substituted oxazolones and triazole derivatives) with pyridine and zeolite Y-H as catalysts at 150°C for 5 hours . Yield optimization hinges on:
- Catalyst choice : Zeolite Y-H enhances regioselectivity and reduces side reactions.
- Temperature control : Prolonged reflux (~5 h) ensures complete cyclization.
- Purification : Recrystallization from ethanol improves purity (>95%) .
Q. Q2. How should researchers safely handle this compound during synthesis?
Safety protocols include:
- Personal protective equipment (PPE) : Gloves, protective eyewear, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., pyridine).
- Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste handlers .
Q. Q3. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- NMR : H and C NMR confirm the presence of the difluoromethylsulfanyl group (δ ~6.5–7.5 ppm for aromatic protons) and acetamide backbone (δ ~2.1 ppm for methylene) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 366.34 for CHFNOS) .
Advanced Research Questions
Q. Q4. How can computational modeling predict the bioactivity of this compound?
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or tubulin).
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with antiproliferative activity observed in analogous hydroxyacetamide derivatives .
- ADMET prediction : Tools like SwissADME forecast bioavailability and metabolic stability based on logP (~3.2) and topological polar surface area (~85 Ų) .
Q. Q5. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm IC consistency.
- Crystallography : X-ray diffraction (as seen in related acetamides) clarifies conformational preferences impacting bioactivity .
- Meta-analysis : Compare results with structurally similar compounds (e.g., triazole-containing derivatives) to identify conserved pharmacophores .
Q. Q6. How can in vitro assays be designed to evaluate the antiproliferative potential of this compound?
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., leukemia HL-60) with 48–72 h exposure.
- Mechanistic studies : Flow cytometry (Annexin V/PI staining) to assess apoptosis induction.
- Control compounds : Include reference drugs (e.g., doxorubicin) and structurally related inactive analogs to validate specificity .
Q. Q7. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Byproduct formation : Optimize catalyst loading (e.g., zeolite Y-H at 0.01 M) to minimize impurities.
- Solvent selection : Replace pyridine with greener alternatives (e.g., DMF) while maintaining yield.
- Process monitoring : Use inline FTIR to track reaction progress and intermediate stability .
Q. Q8. How does the difluoromethylsulfanyl group influence the compound’s physicochemical properties?
- Lipophilicity : The -SCFH group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability.
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in hepatic microsomal assays .
- Electron-withdrawing effects : Stabilize the acetamide carbonyl, confirmed by IR (νC=O ~1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
